1-(1-methyl-1H-indol-3-yl)-3-(4-methylbenzyl)urea
CAS No.: 941968-76-9
Cat. No.: VC7151451
Molecular Formula: C18H19N3O
Molecular Weight: 293.37
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 941968-76-9 |
---|---|
Molecular Formula | C18H19N3O |
Molecular Weight | 293.37 |
IUPAC Name | 1-(1-methylindol-3-yl)-3-[(4-methylphenyl)methyl]urea |
Standard InChI | InChI=1S/C18H19N3O/c1-13-7-9-14(10-8-13)11-19-18(22)20-16-12-21(2)17-6-4-3-5-15(16)17/h3-10,12H,11H2,1-2H3,(H2,19,20,22) |
Standard InChI Key | NSNWPVBPTXAXAV-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)CNC(=O)NC2=CN(C3=CC=CC=C32)C |
Introduction
Structural Characterization and Molecular Properties
Chemical Identity and Basic Descriptors
1-(1-Methyl-1H-indol-3-yl)-3-(4-methylbenzyl)urea (CAS No. 941968-76-9) is defined by the molecular formula C₁₈H₁₉N₃O and a molecular weight of 293.4 g/mol . The structure integrates two aromatic systems: a 1-methylindole moiety and a 4-methylbenzyl group, linked via a urea bridge (–NH–CO–NH–).
Table 1: Fundamental molecular properties
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₉N₃O |
Molecular Weight | 293.4 g/mol |
CAS Registry Number | 941968-76-9 |
The indole nucleus, a privileged scaffold in pharmaceuticals, contributes π-electron density and hydrogen-bonding capabilities, while the 4-methylbenzyl group enhances lipophilicity, potentially influencing membrane permeability .
Crystallographic and Conformational Insights
While no experimental crystal structure exists for this specific compound, analogous urea derivatives exhibit distinct hydrogen-bonding patterns. For example, 1,1-dimethyl-3-(2-phenylethyl)urea forms C(4) chains via N–H⋯O interactions (N⋯O = 2.850 Å, ∠N–H⋯O = 152.4°) . Such motifs likely persist in 1-(1-methyl-1H-indol-3-yl)-3-(4-methylbenzyl)urea, with the urea carbonyl acting as a hydrogen-bond acceptor and the indolic N–H as a donor.
Synthetic Methodologies and Reaction Pathways
General Urea Synthesis Strategies
Ureas are typically synthesized via:
-
Reaction of amines with carbamoyl chlorides: As demonstrated for 1,1-dimethyl-3-(2-phenylethyl)urea, where (2-phenylethyl)amine reacts with dimethylcarbamoyl chloride in dichloromethane under reflux .
-
Lithiation-electrophilic trapping: Regioselective lithiation of aromatic ureas followed by electrophilic quenching enables functionalization at specific positions .
Hypothesized Route for Target Compound
Applying these methods, 1-(1-methyl-1H-indol-3-yl)-3-(4-methylbenzyl)urea could be synthesized through:
-
Step 1: Preparation of 1-methylindol-3-amine via Fischer indole synthesis or reductive amination.
-
Step 2: Condensation with 4-methylbenzyl isocyanate or carbamoyl chloride in the presence of a base (e.g., triethylamine).
Key Considerations:
-
Steric hindrance from the 1-methyl group on indole may necessitate elevated temperatures or prolonged reaction times.
-
Purification via recrystallization (e.g., ethyl acetate/diethyl ether mixtures) could yield high-purity product .
Biological and Pharmacological Implications
Indole-Urea Hybrids in Drug Discovery
Indole derivatives are renowned for their diverse bioactivities, including:
-
PI3Kδ/γ inhibition: Analogous structures (e.g., 2-(4-methoxy-1H-indol-3-yl)acetamide) modulate phosphoinositide 3-kinases, implicating potential anticancer applications .
-
Autophagy inhibition: Certain indole-ureas disrupt lysosomal degradation pathways, sensitizing cancer cells to chemotherapy .
Hypothesized Targets for 1-(1-Methyl-1H-indol-3-yl)-3-(4-methylbenzyl)urea
While direct studies are lacking, structural analogs suggest plausible mechanisms:
-
GPCR modulation: Indole moieties often target serotonin or dopamine receptors. For instance, Lu 35-138 (an indole derivative) acts as a dopamine D4 antagonist .
-
Enzyme inhibition: The urea group may chelate catalytic metal ions in hydrolases or kinases, akin to apremilast analogs .
Physicochemical Properties and Drug-Likeness
Calculated Parameters
Using the molecular formula C₁₈H₁₉N₃O:
-
Lipophilicity (LogP): Estimated at ~3.5 (moderate, suitable for blood-brain barrier penetration).
-
Hydrogen Bond Donors/Acceptors: 2 donors (urea NH groups), 3 acceptors (urea carbonyl, indole N).
Solubility and Stability
-
Aqueous solubility: Likely low due to aromaticity; may require formulation with co-solvents.
-
Stability: Ureas are generally hydrolytically stable at physiological pH but susceptible to strong acids/bases.
Future Directions and Research Opportunities
-
Crystallographic Studies: Resolving the crystal structure would clarify hydrogen-bonding networks and conformational preferences.
-
Biological Screening: Prioritize assays against kinases (e.g., PI3K, MAPK) and GPCRs linked to oncology or neurology.
-
SAR Exploration: Modify substituents on the indole (e.g., 5-methoxy) or benzyl (e.g., halogenation) to optimize potency and selectivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume